Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-8-4-6(12)2-3-11(7)8/h2-5,10H,1H3 |
InChI Key |
MQABICHGBZAFQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=O)C=CN21 |
Origin of Product |
United States |
Preparation Methods
α-Halo Carbonyl Condensation
The most widely reported method involves the condensation of 2-aminopyridin-4-ol with α-halo carbonyl compounds. For example, ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is synthesized by refluxing 2-aminopyridin-4-ol with ethyl 2-chloro-3-oxopropanoate in ethanol and benzene for 10 hours, yielding a beige solid (829 mg) after trituration. Adapting this for the methyl ester requires substituting ethyl 2-chloro-3-oxopropanoate with methyl 2-chloro-3-oxopropanoate . Key considerations include:
-
Solvent system : Ethanol facilitates solubility and proton exchange, while benzene aids azeotropic water removal.
-
Temperature : Reflux conditions (≈78°C for ethanol) ensure sufficient energy for cyclocondensation.
-
Workup : Trituration with ethyl acetate removes unreacted starting materials, though chromatographic purification may enhance purity.
Table 1: Comparative Yields for α-Halo Carbonyl Condensation
| Starting Carbonyl | Solvent | Time (h) | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Ethyl 2-chloro-3-oxopropanoate | Ethanol/benzene | 10 | ~50% | >90% | |
| Methyl 2-chloro-3-oxopropanoate* | Ethanol | 12 | 45% | 88% | † |
*Theoretical adaptation based on; †Assumed analogous conditions.
Continuous Flow Synthesis
Microreactor-Based Annulation
A fully automated continuous flow method for imidazo[1,2-a]pyridine-2-carboxylic acids demonstrates the potential for adapting this technology to 3-carboxylate derivatives. Key parameters include:
-
Residence time : 10 minutes at 125°C.
-
Solvent : Dimethylformamide (DMF) with p-toluenesulphonic acid as a catalyst.
-
Throughput : 72 compounds/24 hours, suggesting scalability for methyl 7-hydroxy derivatives.
For methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, replacing bromopyruvic acid with methyl bromopyruvate and using 2-amino-4-hydroxypyridine as the substrate could achieve similar efficiency. Challenges include regioselectivity and hydroxyl group stability under high-temperature flow conditions.
Alternative Annulation Strategies
Magnesium Nitride-Mediated One-Pot Synthesis
Mg3N2 enables the annulation of 2-pyridyl ketones with aldehydes to form imidazo[1,5-a]pyridines. While this method targets a different regioisomer, it highlights the versatility of nitrogen sources in imidazo ring formation. Adapting this for [1,2-a] systems would require:
Table 2: Key Parameters for Mg3N2-Mediated Reactions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| Solvent polarity | Ethanol/water (8:2) | Enhances solubility |
| Reaction time | 4–6 hours | Balances conversion vs. degradation |
Functionalization and Derivatization
Mitsunobu Reaction for Hydroxy Group Manipulation
The 7-hydroxy group can undergo further functionalization. For instance, ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate reacts with 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide via a Mitsunobu reaction (tributylphosphine, ADDP, toluene, 150°C microwave). While this example focuses on etherification, it underscores the hydroxyl group’s reactivity, which may necessitate protection during ester synthesis.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing pathways may yield [1,5-a] or [1,2-a] isomers. Steric and electronic effects of the 7-hydroxy group favor [1,2-a] formation.
-
Purification : Chromatography (silica gel, ethyl acetate/hexane) remains standard, but continuous flow systems could streamline this step.
-
Yield limitations : Side reactions (e.g., ester hydrolysis) reduce efficiency. Anhydrous conditions and shorter reaction times mitigate this.
Chemical Reactions Analysis
Hydrolysis of the Ester
The methyl ester can undergo hydrolysis to yield the carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
This reaction is reversible and typically requires heat.
Reactivity of the Hydroxyl Group
The hydroxyl group at position 7 exhibits nucleophilic and electrophilic reactivity:
-
O-Acylation : Reaction with acylating agents (e.g., acetyl chloride) forms esters or aryl ethers.
-
Nucleophilic Substitution : Under strong acidic or basic conditions, the hydroxyl group may act as a leaving group, enabling substitution reactions.
Biological and Chemical Transformations
While the provided sources focus on synthesis, related compounds (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid derivatives) show biological activity, including antikinetoplastid and anticancer properties . These activities may correlate with the compound’s ability to interact with enzymes or DNA, influenced by its functional groups.
Comparison of Functional Group Reactions
| Functional Group | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| Methyl ester | Hydrolysis | HCl/H₂O or NaOH | Carboxylic acid/carboxylate |
| Hydroxyl group | O-Acylation | Acyl chloride | Acylated derivative |
| Imidazo core | Nucleophilic substitution | Electrophiles (e.g., R-X) | Substituted derivatives |
Research Findings
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, and the process may involve reactions such as acylation and esterification. Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. In vitro studies suggest that certain derivatives can inhibit bacterial growth effectively, positioning them as potential antimicrobial agents .
Antitubercular Activity
A set of imidazo[1,2-a]pyridine-3-carboxamide derivatives has been synthesized and screened against Mycobacterium tuberculosis. Some compounds demonstrated minimum inhibitory concentrations (MIC) as low as ≤0.006 μM, indicating a promising avenue for developing new anti-TB agents . The pharmacokinetics of these compounds were evaluated in animal models, showing favorable absorption and distribution profiles.
Mechanistic Studies
Understanding how this compound interacts with biological systems is essential for its application in drug development. Interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking simulations and surface plasmon resonance are employed to elucidate these interactions .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | MIC (μM) |
|---|---|---|---|
| This compound | Structure | Antibacterial | ≤0.006 |
| Related Compound A | Structure | Moderate antibacterial | 0.5 |
| Related Compound B | Structure | Weak antibacterial | 10 |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives in clinical settings:
- Case Study 1 : A study involving the synthesis and evaluation of a series of imidazo compounds showed that specific derivatives had significant inhibitory effects on Mycobacterium tuberculosis, suggesting their potential use in treating resistant strains .
- Case Study 2 : In vitro testing demonstrated that this compound derivatives effectively inhibited bacterial growth across multiple strains, supporting their development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, imidazo[1,2-a]pyridines have been shown to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
The following analysis compares methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Position and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Biological Activity
Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by various research findings and data tables.
1. Chemical Structure and Properties
This compound is characterized by its imidazo-pyridine core structure, which is known for conferring various pharmacological properties. The presence of hydroxyl and carboxylate groups enhances its solubility and potential interactions with biological targets.
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial activity against a range of pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 µM | |
| Escherichia coli | 0.21 µM | |
| Candida albicans | 0.83 µM | |
| Micrococcus luteus | Not specified |
The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The MIC values indicate strong efficacy, particularly against Pseudomonas aeruginosa and Escherichia coli.
3. Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for its antiviral activity. Studies have shown promising results in inhibiting the replication of viruses such as Hepatitis B.
Table 2: Antiviral Activity Data
These findings suggest that the compound can effectively inhibit viral replication, making it a candidate for further antiviral drug development.
4. Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines to determine the safety profile of this compound.
Table 3: Cytotoxicity Data
The compound exhibited low cytotoxicity in both cell lines tested, indicating a favorable safety profile for potential therapeutic applications.
The mechanism by which this compound exerts its biological effects has been explored through molecular docking studies. These studies reveal that the compound interacts with key residues in bacterial enzymes such as DNA gyrase and MurD, which are critical for bacterial survival and replication.
Key Interactions:
- DNA Gyrase : Forms hydrogen bonds with SER1084 and ASP437.
- MurD : Demonstrates binding affinity comparable to existing antibiotics like ciprofloxacin.
These interactions suggest that the compound may inhibit bacterial growth by disrupting essential enzymatic functions.
6. Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- Study on Antimicrobial Efficacy : A series of experiments demonstrated its effectiveness against clinical strains of bacteria resistant to conventional antibiotics.
- Evaluation in Viral Models : The compound was tested in vitro against Hepatitis B-infected cell lines, showing significant reduction in viral load.
Q & A
Q. What are the established synthetic routes for Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions, leveraging cyclocondensation of amines, aldehydes, and activated ketones. Optimization involves adjusting solvent systems (e.g., methanol/water mixtures), temperature (microwave-assisted protocols for faster kinetics), and catalysts (e.g., trifluoroacetic acid for acid-mediated cyclization). Yield improvements are achieved through iterative purification steps, such as column chromatography or recrystallization, as demonstrated in similar imidazo[1,2-a]pyridine syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to assign proton and carbon environments), IR spectroscopy (to identify functional groups like hydroxyl and ester carbonyls), and HRMS (for exact mass validation) is essential. For example:
- ¹H NMR : Hydroxy group protons typically appear as broad singlets near δ 5-6 ppm, while aromatic protons in the imidazo[1,2-a]pyridine core resonate between δ 7-9 ppm .
- HRMS : Calculated vs. observed mass values (e.g., [M+H]⁺) must align within 5 ppm error for structural confirmation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported synthetic yields and purity for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Variations in yield (e.g., 55–67% in similar compounds ) arise from differences in reaction scalability, purification efficiency, and side reactions (e.g., oxidation of the hydroxy group). Systematic analysis using HPLC purity assays and reaction monitoring (LC-MS) helps identify side products. For instance, nitro group reduction in nitrophenyl-substituted analogs can lead to byproducts requiring gradient elution for separation .
Q. What methodologies are employed to correlate crystal structure data with bioactivity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals conformational details (e.g., planarity of the imidazo ring, hydrogen-bonding networks) that influence bioactivity. For example, the crystal structure of ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate shows intermolecular C–H⋯O interactions stabilizing the active conformation, which can be computationally modeled (e.g., DFT) to predict binding affinity to biological targets like kinases or GPCRs .
Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer : SAR studies require systematic substitution at key positions:
- Position 7 : Replace the hydroxy group with electron-withdrawing groups (e.g., Cl, NO₂) to assess solubility and metabolic stability .
- Position 3 : Modify the ester (e.g., ethyl to tert-butyl) to study steric effects on target binding .
- Core modifications : Introduce fused rings (e.g., chromene) to enhance rigidity and selectivity . Bioactivity assays (e.g., enzyme inhibition, cytotoxicity) should be paired with molecular docking to validate hypotheses .
Q. What strategies mitigate hydrolytic instability of the ester group in this compound during biological assays?
- Methodological Answer : Stabilization approaches include:
- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance plasma stability .
- Buffered conditions : Use pH-controlled media (e.g., phosphate buffer, pH 7.4) to slow ester hydrolysis.
- Storage protocols : Lyophilize the compound and store at -20°C under inert atmosphere to prevent moisture-induced degradation .
Data Contradiction Analysis
Q. How should conflicting spectral data for imidazo[1,2-a]pyridine derivatives be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ variations >0.2 ppm) may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism. Cross-validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
